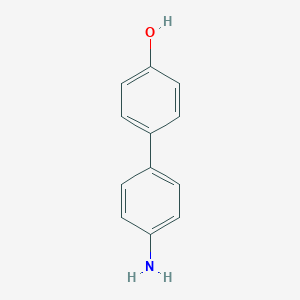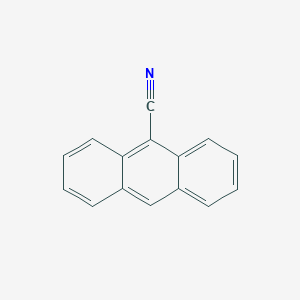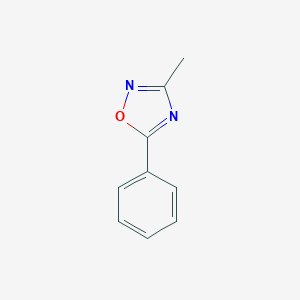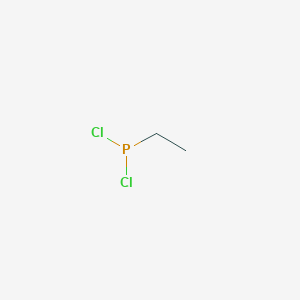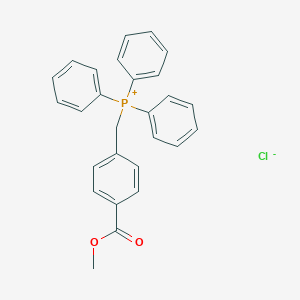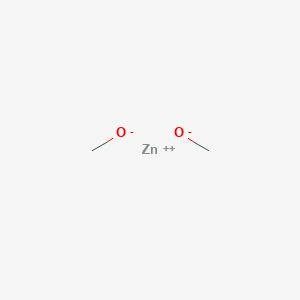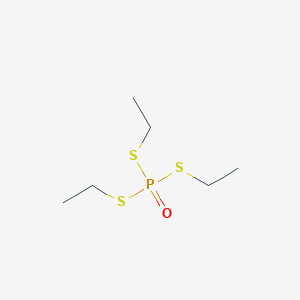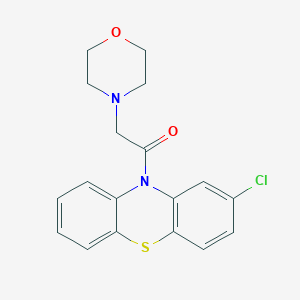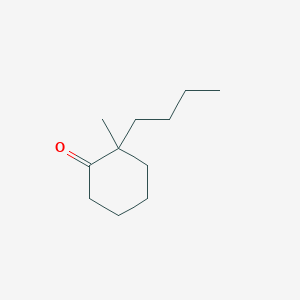
2-Butyl-2-methylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-methylcyclohexanone, commonly known as BMH, is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a strong odor. BMH has been widely used in the field of scientific research due to its unique properties.
科学的研究の応用
BMH has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the conversion of cortisone to cortisol. Cortisol is a stress hormone that plays a crucial role in the regulation of the body's response to stress. Overproduction of cortisol has been linked to various diseases such as obesity, diabetes, and hypertension. BMH has been shown to reduce the production of cortisol, making it a potential therapeutic agent for the treatment of these diseases.
作用機序
BMH inhibits the activity of 11β-HSD1 by binding to the enzyme's active site. This prevents the conversion of cortisone to cortisol, leading to a reduction in cortisol levels. BMH has also been shown to inhibit the activity of other enzymes such as 17β-hydroxysteroid dehydrogenase type 1 and aromatase, which are involved in the production of estrogen. This makes BMH a potential therapeutic agent for the treatment of estrogen-dependent diseases such as breast cancer.
生化学的および生理学的効果
BMH has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of cortisol in the blood, leading to a reduction in blood glucose levels. BMH has also been shown to reduce the levels of triglycerides and cholesterol in the blood, making it a potential therapeutic agent for the treatment of hyperlipidemia. BMH has also been shown to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
BMH has several advantages for lab experiments. It is a potent inhibitor of 11β-HSD1, making it a useful tool for the study of cortisol metabolism. BMH is also stable under a wide range of pH and temperature conditions, making it a useful reagent for biochemical assays. However, BMH has some limitations for lab experiments. It is highly toxic and requires careful handling. BMH is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of BMH. One direction is the development of more potent and selective inhibitors of 11β-HSD1. This could lead to the development of more effective therapeutic agents for the treatment of diseases such as obesity, diabetes, and hypertension. Another direction is the study of the role of BMH in the regulation of estrogen metabolism. This could lead to the development of new therapeutic agents for the treatment of estrogen-dependent diseases such as breast cancer. Finally, the study of the toxicology of BMH is an important direction for the safe use of this compound in scientific research.
合成法
BMH can be synthesized through the condensation reaction between 2-methylcyclohexanone and butanal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of 60-70°C and yields BMH with a purity of 95%.
特性
CAS番号 |
1197-78-0 |
|---|---|
製品名 |
2-Butyl-2-methylcyclohexanone |
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-8-11(2)9-6-5-7-10(11)12/h3-9H2,1-2H3 |
InChIキー |
SGVWFCRSGQMOOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1=O)C |
正規SMILES |
CCCCC1(CCCCC1=O)C |
同義語 |
2-n-Butyl-2-methylcyclohexanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



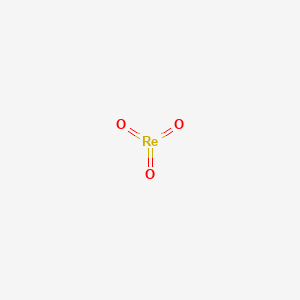
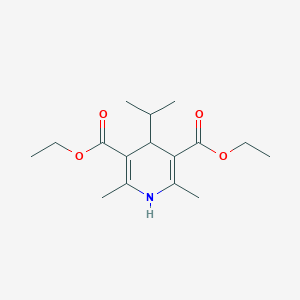
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
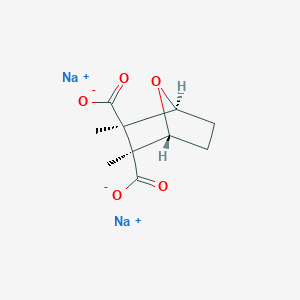
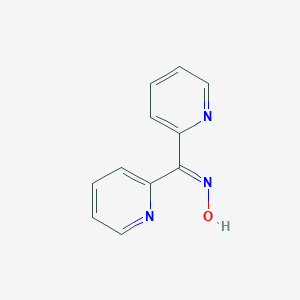
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
